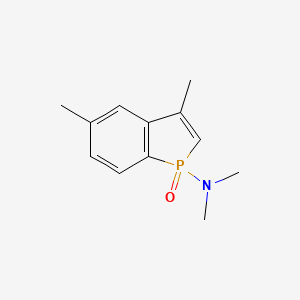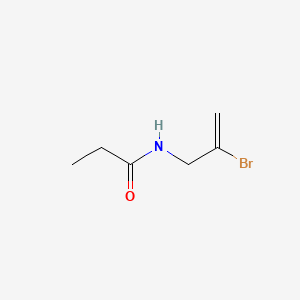
Propionamide, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionamide, N-(2-bromoallyl)- is an organic compound with the molecular formula C6H10BrNO It is a derivative of propionamide where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, N-(2-bromoallyl)- typically involves the reaction of propionamide with 2,3-dibromopropene. The process is carried out in the presence of a base such as sodium hydroxide, which facilitates the substitution reaction. The reaction is usually performed in an organic solvent like ether, and the product is purified through distillation under reduced pressure to avoid polymerization .
Industrial Production Methods
While specific industrial production methods for Propionamide, N-(2-bromoallyl)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Propionamide, N-(2-bromoallyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolidin-2-ones through copper-catalyzed cascade reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced products.
Common Reagents and Conditions
Copper Catalysts: Used in the synthesis of oxazolidin-2-ones.
Sodium Hydroxide: Employed as a base in substitution reactions.
Organic Solvents: Such as ether, used to dissolve reactants and facilitate reactions.
Major Products Formed
Oxazolidin-2-ones: Formed through copper-catalyzed cascade reactions.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Propionamide, N-(2-bromoallyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propionamide, N-(2-bromoallyl)- involves its interaction with various molecular targets. The bromine atom in the 2-bromoallyl group can participate in nucleophilic substitution reactions, leading to the formation of different products. The compound can also undergo oxidation and reduction reactions, which further modify its chemical structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionamide: The parent compound without the 2-bromoallyl group.
N-(2-Bromoallyl)ethylamine: A similar compound where the propionamide group is replaced by an ethylamine group.
Uniqueness
This group allows the compound to participate in a wider range of chemical reactions compared to its parent compound, propionamide .
Propriétés
Numéro CAS |
102128-86-9 |
|---|---|
Formule moléculaire |
C6H10BrNO |
Poids moléculaire |
192.05 g/mol |
Nom IUPAC |
N-(2-bromoprop-2-enyl)propanamide |
InChI |
InChI=1S/C6H10BrNO/c1-3-6(9)8-4-5(2)7/h2-4H2,1H3,(H,8,9) |
Clé InChI |
WWZPICKFNYFROH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NCC(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



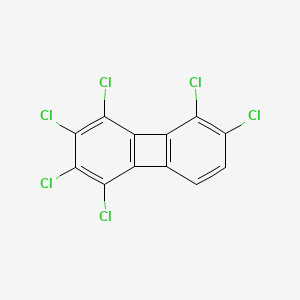

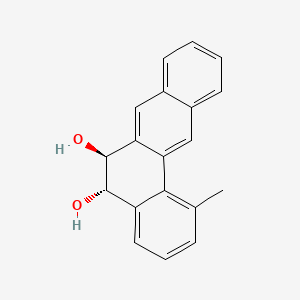
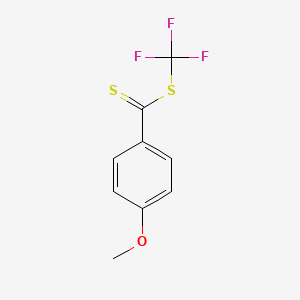
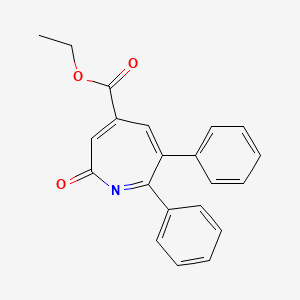
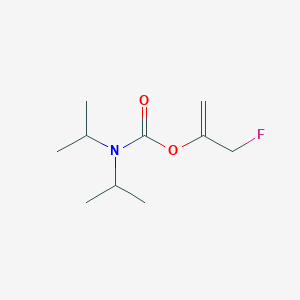
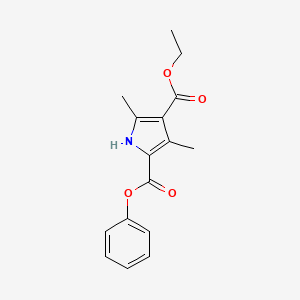


![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(N,N-dimethylprop-2-yn-1-amine)](/img/structure/B14337554.png)


